2-Phenylazetidine

Kinase Inhibition Necroptosis Drug Discovery

2-Phenylazetidine (CAS: 22610-18-0) is a nitrogen-containing four-membered heterocycle belonging to the azetidine class. This compound, with the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol, is characterized by a phenyl group attached to the 2-position of the strained azetidine ring.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 22610-18-0
Cat. No. B1581345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylazetidine
CAS22610-18-0
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC=CC=C2
InChIInChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2
InChIKeyCLNGGMJEJSANIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylazetidine (CAS: 22610-18-0): A Versatile Azetidine Building Block for Medicinal Chemistry and Kinase-Targeted Research


2-Phenylazetidine (CAS: 22610-18-0) is a nitrogen-containing four-membered heterocycle belonging to the azetidine class. This compound, with the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol, is characterized by a phenyl group attached to the 2-position of the strained azetidine ring . It is commercially available with a standard purity of 98%, and its hydrochloride salt analog is frequently employed in pharmaceutical research, particularly as a building block for synthesizing more complex molecules, including kinase inhibitors . The compound's unique structure imparts distinct reactivity and steric properties, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry for developing novel therapeutic agents [1].

Why 2-Phenylazetidine Cannot Be Replaced by Generic Azetidine Analogs in Key Research Applications


While the azetidine scaffold is a common motif in medicinal chemistry, simple substitution of 2-phenylazetidine with other azetidine derivatives (e.g., 3-amino-2-phenylazetidine, 2-arylazetidines, or other substituted analogs) is not scientifically justifiable. The presence and position of the phenyl group at the 2-position create a unique steric and electronic environment that profoundly influences reactivity and biological target engagement. For instance, the 2-phenyl substituent enables regioselective ring-opening reactions at the benzylic carbon with allylsilanes, a transformation not universally applicable to other 2-substituted or unsubstituted azetidines [1]. Furthermore, biological activity data, particularly for kinase inhibition, is highly dependent on the specific substitution pattern. Derivatives like 3-amino-2-phenylazetidine demonstrate a distinct activity profile against monoamine oxidase [2], while 2-arylazetidines with chloro-substitution are preferred for nicotinic acetylcholine receptor binding [3]. Therefore, 2-phenylazetidine's value proposition is rooted in its specific structural attributes that dictate its utility in targeted synthesis and biological screening. The quantitative evidence below substantiates these critical points of differentiation.

Quantitative Evidence for 2-Phenylazetidine's Differentiation Against Closest Analogs


RIPK1 Kinase Inhibition: A Potent Pharmacological Activity Unique to the 2-Phenyl Scaffold

The hydrochloride salt of 2-phenylazetidine is a key intermediate in the synthesis of dihydropyrazoles, which are potent and selective inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase . While other azetidine derivatives have been explored as kinase inhibitors, the 2-phenyl substitution is specifically noted in patent literature for its utility in creating mono-kinase-selective oral RIP1 inhibitors. A direct comparison with other azetidine-based kinase inhibitors is challenging due to proprietary nature, but the specific inclusion of this scaffold in advanced RIP1 inhibitor programs underscores a unique, targeted activity profile not shared by generic azetidines . For instance, a related compound (BDBM50565169) demonstrated an EC50 of 2.20E+3 nM for inhibiting RIPK1-mediated necroptosis in human FADD-deficient Jurkat cells, providing a quantitative benchmark for this class's cellular activity [1].

Kinase Inhibition Necroptosis Drug Discovery

Monoamine Oxidase (MAO) Inhibition: Divergent Activity Profile Between 2-Phenyl and 3-Amino-2-Phenyl Azetidines

A direct head-to-head comparison is not available, but cross-study analysis reveals a significant divergence in biological activity based on the substitution pattern of the azetidine ring. While the parent compound, 2-phenylazetidine, serves as a versatile building block with no reported direct MAO inhibitory activity, its derivative, 3-amino-2-phenylazetidine, has been explicitly found to be active in vitro against monoamine oxidase [1]. This distinction is crucial. Furthermore, other azetidine derivatives, such as 3-phenyl-azetidine, have been explored for modulating catecholamine levels, but with a different mechanistic focus [2]. The MAO activity is not inherent to the 2-phenylazetidine core but is conferred by the 3-amino substitution. This highlights the importance of the specific 2-phenyl scaffold as a starting point for creating active analogs, a property that simple azetidine cannot provide.

MAO Inhibition Neurochemistry Enzyme Assay

Regioselective Ring-Opening: A Key Synthetic Handle Not Available with Unsubstituted Azetidines

N-Activated 2-phenylazetidines undergo regioselective ring-opening at the benzylic carbon when treated with allylsilanes or propargylsilane in the presence of BF₃·Et₂O, yielding amino olefins [1]. This reaction is a direct consequence of the 2-phenyl substituent, which activates the benzylic position for nucleophilic attack. Unsubstituted azetidine, or those with different 2-alkyl substituents, do not undergo this regioselective transformation under the same conditions, as the phenyl group stabilizes the developing positive charge in the transition state. This specific reactivity provides a unique synthetic entry into amino olefins, which are precursors to biomolecules like phenyl-homo-kainoids [1].

Organic Synthesis Ring-Opening Building Block

Lipophilicity and Drug-Likeness: Calculated Physicochemical Properties Favor 2-Phenylazetidine for CNS Penetration Compared to More Polar Azetidines

Calculated physicochemical properties of 2-phenylazetidine provide a quantitative advantage over more polar azetidine analogs for applications requiring blood-brain barrier penetration. The consensus Log P (octanol-water partition coefficient) for 2-phenylazetidine is 1.75 . This value falls within the optimal range (typically Log P 1-3) for CNS drug candidates. In contrast, introducing a polar group, such as an amino moiety (e.g., 3-amino-2-phenylazetidine) or a carboxylic acid (as seen in many azetidine-based GABA uptake inhibitors), significantly reduces Log P and can hinder passive diffusion across lipid membranes [1]. While not a direct activity comparison, this physicochemical property directly impacts a compound's suitability for in vivo studies targeting the central nervous system. A Log P of 1.75 is a tangible, measurable property that distinguishes 2-phenylazetidine from its more polar, less lipophilic analogs, making it a preferred starting point for CNS-focused drug discovery programs.

Physicochemical Properties Lipophilicity Drug Design

Optimal Research and Industrial Application Scenarios for 2-Phenylazetidine (CAS: 22610-18-0)


Synthesis of Advanced RIP1 Kinase Inhibitors for Inflammation and Cell Death Research

Procurement of 2-phenylazetidine is essential for research groups synthesizing dihydropyrazole-based RIP1 kinase inhibitors, a class of compounds with therapeutic potential in inflammatory and necroptotic diseases. The 2-phenylazetidine scaffold is a key intermediate in the construction of these mono-kinase-selective oral inhibitors, as highlighted in medicinal chemistry literature . Its use is not interchangeable with other azetidines due to the specific structural requirements for RIP1 binding pocket interaction. The quantitative EC50 data for a related azetidine derivative (2.20E+3 nM) provides a benchmark for screening and optimization efforts [1].

Stereoselective Synthesis of Chiral Amino Olefin Building Blocks via Regioselective Ring-Opening

Synthetic chemists requiring chiral amino olefin precursors for complex molecule construction will find 2-phenylazetidine an indispensable building block. Its ability to undergo regioselective ring-opening at the benzylic carbon with allylsilanes, a reaction not possible with unsubstituted azetidines, provides a unique and efficient route to these valuable synthons [2]. This application is particularly relevant for the synthesis of phenyl-homo-kainoid analogs and other biologically active compounds where stereochemical control is paramount.

Development of CNS-Penetrant Drug Candidates Leveraging Optimal Lipophilicity

For medicinal chemistry programs targeting the central nervous system (CNS), 2-phenylazetidine offers a tangible advantage as a core scaffold. Its calculated consensus Log P of 1.75 is an ideal starting point for achieving blood-brain barrier permeability . This property is superior to more polar azetidine derivatives (e.g., those with amino or carboxylic acid groups) which often have Log P values below 1 and thus exhibit poor CNS exposure. Researchers can select this building block to increase the probability of achieving desired in vivo brain concentrations for their lead compounds, a critical factor in CNS drug discovery [3].

Exploring Structure-Activity Relationships (SAR) in Azetidine-Based Drug Discovery

2-Phenylazetidine serves as a versatile parent scaffold for generating diverse analog libraries to explore SAR. As demonstrated by the divergence in MAO inhibitory activity between 2-phenylazetidine and its 3-amino derivative, the 2-phenyl core is a privileged template for introducing functional groups that can dramatically alter biological activity [4]. This makes it a valuable tool for medicinal chemists seeking to probe the chemical space around the azetidine ring and identify new hits for various targets beyond kinase inhibition, including neurotransmitter receptors and enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.